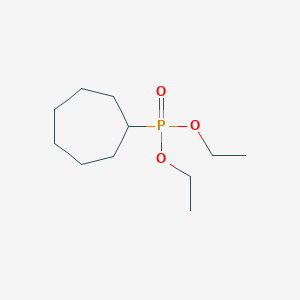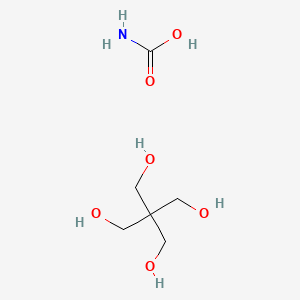![molecular formula C10H14N2O2 B14490134 1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide CAS No. 65180-01-0](/img/structure/B14490134.png)
1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a dihydropyridine ring, an ethenyloxyethyl group, and a carboxamide group. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.
準備方法
The synthesis of 1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Ethenyloxyethyl Group: The ethenyloxyethyl group can be introduced via an etherification reaction using an appropriate alkyl halide and a base.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid derivative with an amine under dehydrating conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.
化学反応の分析
1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions to form tetrahydropyridine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The ethenyloxyethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethenyloxy group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with cellular components.
Medicine: Dihydropyridine derivatives are known for their role as calcium channel blockers, which are used in the treatment of cardiovascular diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial for various physiological processes. The pathways involved include the inhibition of calcium influx, leading to vasodilation and reduced blood pressure.
類似化合物との比較
1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Felodipine: Known for its high vascular selectivity and use in treating hypertension.
The uniqueness of this compound lies in its specific structural features, which may confer distinct pharmacological properties and applications.
特性
CAS番号 |
65180-01-0 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
1-(2-ethenoxyethyl)-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-7-6-12-5-3-4-9(8-12)10(11)13/h2-3,5,8H,1,4,6-7H2,(H2,11,13) |
InChIキー |
NMRPDGIJLGIXPK-UHFFFAOYSA-N |
正規SMILES |
C=COCCN1C=CCC(=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)
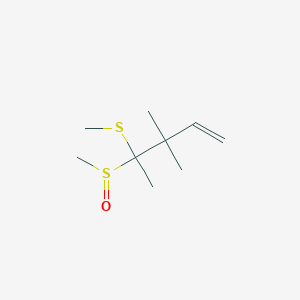
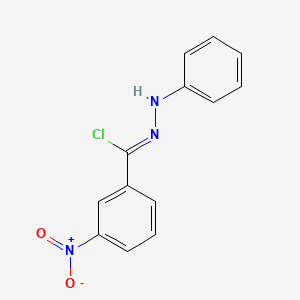
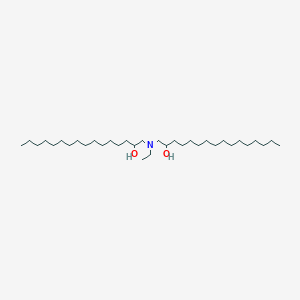

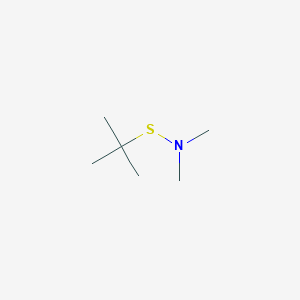
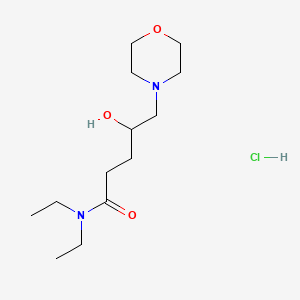

![N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide](/img/structure/B14490087.png)
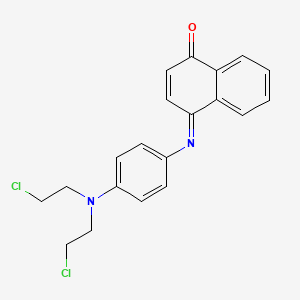
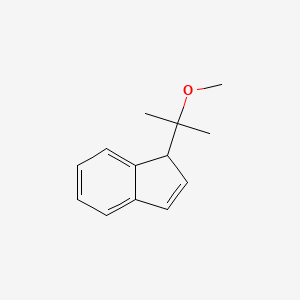
![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)
